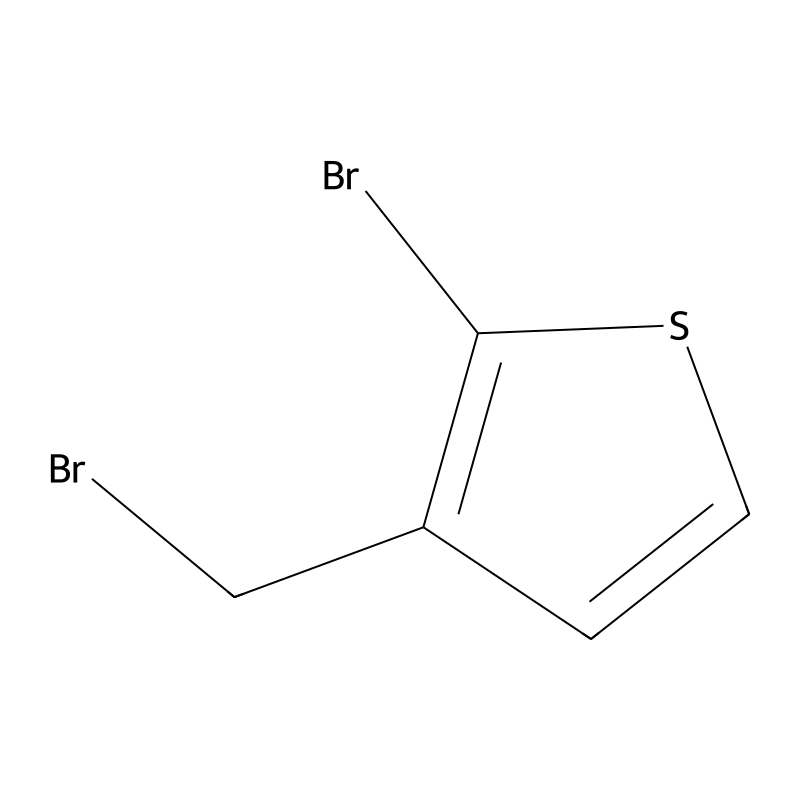

2-Bromo-3-(bromomethyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Thiophene-Based Materials:

The presence of two bromine atoms in the molecule makes 2-Bromo-3-(bromomethyl)thiophene a suitable precursor for the synthesis of various thiophene-based materials. Thiophene is a five-membered aromatic ring containing sulfur and is a valuable building block in organic chemistry. Replacing the bromine atoms with other functional groups can lead to novel compounds with interesting properties for applications in organic electronics, optoelectronic devices, and organic photovoltaics [].

Investigation of Synthetic Strategies:

The molecule's structure can be a valuable tool in exploring new synthetic methods for functionalized thiophenes. The presence of the reactive bromine atoms allows researchers to investigate various coupling reactions and selective functionalization techniques. Studying the reactivity of 2-Bromo-3-(bromomethyl)thiophene can contribute to the development of more efficient and selective methods for synthesizing complex thiophene derivatives [].

2-Bromo-3-(bromomethyl)thiophene is a brominated thiophene derivative with the molecular formula and a molecular weight of approximately 255.96 g/mol. This compound features two bromine substituents at the 2 and 3 positions of the thiophene ring, which significantly influences its chemical reactivity and biological properties. The compound is typically encountered as a pale yellow liquid and is known for its utility in organic synthesis due to its electrophilic nature, allowing it to participate in various

As mentioned earlier, there is no documented information on the specific mechanism of action of 2-Bromo-3-(bromomethyl)thiophene.

- Substitution Reactions: The bromine atoms can be replaced by nucleophiles, such as amines or thiols, leading to new derivatives.

- Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Stille couplings, which are essential for forming biaryl compounds.

- Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to yield sulfoxides or sulfones, while reduction may produce dihydrothiophenes .

The biological activity of 2-Bromo-3-(bromomethyl)thiophene has been studied primarily in the context of its potential as a pharmaceutical intermediate. It has been implicated in the synthesis of compounds that exhibit antiviral activity against various viruses, including human enterovirus and influenza virus. Additionally, it may act as a substrate for enzymes involved in halogenation reactions, facilitating the formation of new chemical bonds within biological systems .

The synthesis of 2-Bromo-3-(bromomethyl)thiophene generally involves the bromination of 3-(bromomethyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. This reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selectivity for the desired bromination sites on the thiophene ring. Industrial production methods mirror these laboratory techniques but are scaled up for efficiency and yield .

2-Bromo-3-(bromomethyl)thiophene serves as a critical building block in synthesizing various heteroatom-functionalized polythiophenes. These polythiophenes have applications in organic electronics, particularly in organic photovoltaic cells and field-effect transistors due to their enhanced electrical properties. Furthermore, this compound is utilized in developing pharmaceuticals, particularly those targeting viral infections .

Research indicates that 2-Bromo-3-(bromomethyl)thiophene interacts with various biological molecules through covalent bonding, which can alter the structure and function of target biomolecules. These interactions are crucial for understanding how this compound can be utilized in drug development and other biochemical applications. The specific mechanisms of these interactions often involve nucleophilic substitution reactions that facilitate further synthetic modifications .

Several compounds share structural similarities with 2-Bromo-3-(bromomethyl)thiophene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methylthiophene | Lacks bromination; used as a precursor | |

| 2-Bromo-3-methylthiophene | One bromine substituent; used in pharmaceuticals | |

| 3-Bromothiophene | Bromine at position 3; different reactivity | |

| Thiophene | Unsubstituted; serves as a base structure |

Uniqueness: The presence of two bromine substituents at distinct positions on the thiophene ring makes 2-Bromo-3-(bromomethyl)thiophene particularly reactive compared to its analogs. This unique substitution pattern allows for diverse synthetic pathways and applications that are not available to other similar compounds.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant